7-Chloro-2-methyl-1-heptene
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Overview
Description
7-Chloro-2-methyl-1-heptene is an organic compound with the molecular formula C8H15Cl It is a chlorinated hydrocarbon characterized by the presence of a chlorine atom attached to the seventh carbon of a heptene chain, which also contains a methyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Chloro-2-methyl-1-heptene can be synthesized through several methods, including:
Free Radical Halogenation: This method involves the halogenation of 2-methyl-1-heptene using chlorine in the presence of light to initiate the free radical reaction. The reaction proceeds as follows[ \text{C}{16} + \text{Cl}_2 \xrightarrow{\text{light}} \text{C}{15}\text{Cl} + \text{HCl} ]
Allylic Halogenation: This method involves the halogenation of 2-methyl-1-heptene at the allylic position using N-bromosuccinimide (NBS) in the presence of light. The reaction proceeds as follows[ \text{C}{16} + \text{NBS} \xrightarrow{\text{light}} \text{C}{15}\text{Cl} + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes using chlorine gas and appropriate catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-halogenation and to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Addition Reactions: The double bond in the heptene chain can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). These reactions typically occur under basic conditions.
Addition Reactions: Common reagents include bromine (Br2), hydrogen chloride (HCl), and other electrophiles. These reactions typically occur under mild conditions.
Oxidation Reactions: Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents. These reactions typically occur under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Addition Reactions: Products include dihalides, haloalkanes, and other addition products.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
7-Chloro-2-methyl-1-heptene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems and as a probe to investigate the interactions of chlorinated hydrocarbons with biological molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-1-heptene involves its interaction with various molecular targets and pathways. The chlorine atom and the double bond in the heptene chain play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the double bond can participate in electrophilic addition reactions, leading to the formation of various addition products.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methyl-1-heptene: Similar in structure but contains a bromine atom instead of chlorine.
7-Iodo-2-methyl-1-heptene: Similar in structure but contains an iodine atom instead of chlorine.
2-Methyl-1-heptene: Lacks the halogen atom but has a similar carbon skeleton.
Uniqueness
7-Chloro-2-methyl-1-heptene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. The chlorine atom makes the compound more reactive in nucleophilic substitution reactions compared to its bromine and iodine analogs. Additionally, the presence of the double bond allows for various addition reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
7-chloro-2-methylhept-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7-9/h1,3-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVTNOWFXTSFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571361 |
Source
|
Record name | 7-Chloro-2-methylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191488-26-3 |
Source
|
Record name | 7-Chloro-2-methylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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